molecular formula C24H23N5O3S B2930265 N-(4-acetylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896306-33-5

N-(4-acetylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2930265
CAS RN: 896306-33-5
M. Wt: 461.54
InChI Key: NMVBYAUKGSOGJL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound serves as a starting point for the synthesis of a variety of heterocyclic compounds, including derivatives that have shown potent anti-lipase and anti-α-glucosidase activities. For instance, compounds derived from it have been utilized to create 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides and 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione, which exhibit significant inhibitory effects on lipase and α-glucosidase enzymes. These findings highlight its potential in the development of treatments for diseases related to these enzymes, including diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity

Compounds synthesized from this chemical have also been evaluated for their antimicrobial properties. Specifically, derivatives have been tested against a range of bacteria, mycobacteria, and fungi, demonstrating activity particularly against mycobacteria. This suggests potential for the development of new antimicrobial agents that could be effective in treating infections caused by these microorganisms (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Derivatives bearing different heterocyclic rings synthesized from the compound have shown considerable antitumor activity against various human tumor cell lines. This includes potential against neoplastic diseases such as lung, colon, and breast cancer, suggesting its role in the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition for Drug Discovery

The compound's derivatives have been utilized to study their inhibition potential against various enzymes, including bovine carbonic anhydrase and acetylcholinesterase, showcasing its utility in discovering new therapeutic agents targeting these enzymes (Virk et al., 2018).

Synthetic Utility in Pharmaceutical Products

The acetamide moiety, integral to this compound, is a functional group present in many pharmaceutical products. Research has shown that refined versions of this compound act as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles, useful in the synthesis of natural and pharmaceutical products, thereby highlighting its significance in medicinal chemistry (Sakai et al., 2022).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-17(30)19-7-9-20(10-8-19)25-23(31)16-33-24-27-26-22(29(24)28-13-3-4-14-28)15-18-5-11-21(32-2)12-6-18/h3-14H,15-16H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVBYAUKGSOGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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